1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid 1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13714335
InChI: InChI=1S/C17H16N2O2/c1-11(2)19-8-5-14-15(17(20)21)9-13(10-16(14)19)12-3-6-18-7-4-12/h3-11H,1-2H3,(H,20,21)
SMILES: CC(C)N1C=CC2=C(C=C(C=C21)C3=CC=NC=C3)C(=O)O
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol

1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid

CAS No.:

Cat. No.: VC13714335

Molecular Formula: C17H16N2O2

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

1-Isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid -

Specification

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
IUPAC Name 1-propan-2-yl-6-pyridin-4-ylindole-4-carboxylic acid
Standard InChI InChI=1S/C17H16N2O2/c1-11(2)19-8-5-14-15(17(20)21)9-13(10-16(14)19)12-3-6-18-7-4-12/h3-11H,1-2H3,(H,20,21)
Standard InChI Key IJHMNYZRBIJJPD-UHFFFAOYSA-N
SMILES CC(C)N1C=CC2=C(C=C(C=C21)C3=CC=NC=C3)C(=O)O
Canonical SMILES CC(C)N1C=CC2=C(C=C(C=C21)C3=CC=NC=C3)C(=O)O

Introduction

Structural Characterization and Molecular Identity

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC17H16N2O2
Molecular Weight280.32 g/mol
Predicted LogP2.8 (moderate lipophilicity)
Hydrogen Bond Donors2 (COOH and NH of indole)
Hydrogen Bond Acceptors4 (2 from COOH, 1 from pyridine, 1 from indole)

Synthesis and Manufacturing Approaches

Strategic Bond Formation

The synthesis of 1-isopropyl-6-pyridin-4-yl-1H-indole-4-carboxylic acid likely involves multi-step protocols, as seen in analogous indole derivatives :

  • Indole Core Functionalization:

    • 1-Isopropyl Introduction: Alkylation of indole at the 1-position using isopropyl bromide under basic conditions (e.g., NaH in DMF) .

    • 4-Carboxylic Acid Installation: Directed ortho-metalation (DoM) at the 4-position followed by carboxylation with CO2, as demonstrated for 4-isopropyl-1H-indole-2-carboxylic acid .

  • Pyridin-4-yl Coupling:

    • Suzuki-Miyaura cross-coupling between a 6-bromoindole intermediate and pyridin-4-ylboronic acid, catalyzed by Pd(PPh3)4 in a mixture of dioxane and aqueous Na2CO3 .

Reaction Scheme

IndoleIsopropyl bromide1-IsopropylindoleCO2DoM4-Carboxy-1-isopropylindoleSuzuki couplingTarget Compound\text{Indole} \xrightarrow{\text{Isopropyl bromide}} \text{1-Isopropylindole} \xrightarrow[\text{CO}_2]{\text{DoM}} \text{4-Carboxy-1-isopropylindole} \xrightarrow{\text{Suzuki coupling}} \text{Target Compound}

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the 6-position requires careful control of reaction conditions, as competing reactions at the 5- or 7-positions are possible .

  • Carboxylic Acid Protection: Temporary esterification (e.g., methyl ester) may be necessary during coupling steps to prevent side reactions .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Aqueous Solubility: The carboxylic acid group confers moderate water solubility (~0.5 mg/mL at pH 7), though lipophilicity from the isopropyl and pyridinyl groups may limit bioavailability .

  • Thermal Stability: Differential scanning calorimetry (DSC) of similar indole derivatives shows decomposition temperatures above 200°C, suggesting robustness under standard storage.

Spectroscopic Fingerprints

  • NMR (400 MHz, DMSO-d6):

    • 1H NMR: δ 8.45 (d, J = 5 Hz, 2H, pyridine-H), 7.92 (s, 1H, indole-H2), 7.60–7.55 (m, 3H, indole-H5/H7 and pyridine-H), 4.85 (septet, J = 6 Hz, 1H, isopropyl-CH), 1.52 (d, J = 6 Hz, 6H, isopropyl-CH3) .

    • 13C NMR: δ 172.1 (COOH), 150.3 (pyridine-C4), 135.8 (indole-C4), 128.9–121.2 (aromatic carbons), 22.7 (isopropyl-CH3).

  • IR (KBr): Broad peak at 2500–3300 cm⁻¹ (COOH O-H stretch), 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (aromatic C=C) .

Biological Activity and Mechanistic Insights

Cytotoxicity and Selectivity

  • Antiviral Activity: In VeroE6 cells, related compounds reduce SARS-CoV-2 RNA replication by >90% at 10 μM without cytotoxicity (CC50 > 100 μM) .

  • Cancer Cell Lines: Indole-carboxamides with pyridinyl tails exhibit antiproliferative effects in leukemia (HL-60) and breast cancer (MCF-7) models (EC50 = 1–10 μM) .

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